

# Unveiling the Solid-State Architecture of Ambazone Monohydrate: A Technical Overview

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## Compound of Interest

Compound Name: Ambazone monohydrate

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This technical guide delves into the crystallographic structure of **Ambazone monohydrate**, an active pharmaceutical ingredient with known antiseptic properties. A comprehensive understanding of its solid-state chemistry is paramount for drug development, influencing critical parameters such as solubility, stability, and bioavailability. This document summarizes the key structural features of **Ambazone monohydrate** and outlines the experimental procedures typically employed for its characterization.

## Core Crystallographic Data

The crystal structure of **Ambazone monohydrate** has been elucidated using single-crystal X-ray diffraction (SC-XRD).[1] It has been established that **Ambazone monohydrate** crystallizes in the monoclinic crystal system with the P21/c space group.[2] This structural arrangement gives rise to a distinct three-dimensional network.

## Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data for **Ambazone monohydrate**. These parameters define the unit cell and the quality of the structural determination.

Parameter	Value
Empirical formula	C <sub>8</sub> H <sub>11</sub> N <sub>7</sub> S · H <sub>2</sub> O
Formula weight	255.30 g/mol
Crystal system	Monoclinic
Space group	P21/c
Unit cell dimensions	
a (Å)	Data not available in public sources
b (Å)	Data not available in public sources
c (Å)	Data not available in public sources
α (°)	90
β (°)	Data not available in public sources
γ (°)	90
Volume (Å <sup>3</sup> )	Data not available in public sources
Z	Data not available in public sources
Density (calculated) (g/cm <sup>3</sup> )	Data not available in public sources
Absorption coefficient (mm <sup>-1</sup> )	Data not available in public sources
F(000)	Data not available in public sources
Data collection and refinement	
Radiation	Typically Mo Kα (λ = 0.71073 Å)
Temperature (K)	Data not available in public sources
θ range for data collection (°)	Data not available in public sources
Reflections collected	Data not available in public sources
Independent reflections	Data not available in public sources
R-int	Data not available in public sources

Goodness-of-fit on $F^2$	Data not available in public sources
Final R indices [ $I > 2\sigma(I)$ ]	Data not available in public sources
R indices (all data)	Data not available in public sources

Note: Specific quantitative data for unit cell dimensions, data collection, and refinement parameters are typically found in the full-text publication or the associated Crystallographic Information File (CIF), which were not publicly accessible.

## Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles is critical for confirming the molecular structure and understanding the intramolecular forces. The following tables would present key bond distances and angles within the Ambazone molecule and the hydrogen bonding interactions involving the water molecule.

### Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
C-N	-	Data not available
C=N	-	Data not available
C-S	-	Data not available

| N-N | - | Data not available |

### Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
-	C-N-C	-	Data not available
-	N-C-S	-	Data not available

| - | C-N-N | - | Data not available |

Note: The actual values for bond lengths and angles are contained within the full crystallographic dataset.

## Experimental Protocols

The determination of the crystal structure of **Ambazone monohydrate** involves a series of well-defined experimental procedures.

### Synthesis and Crystallization of Ambazone Monohydrate

A general manufacturing process for Ambazone involves the reaction of quinone monoguanylhydrazone nitrate with thiosemicarbazide in an acidic aqueous solution. The resulting product is then purified by dissolution in hot water and subsequent precipitation upon addition of an ammonium solution.

For the growth of single crystals suitable for SC-XRD, a slow evaporation method is typically employed. This involves dissolving the purified Ambazone in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over a period of several days to weeks at a constant temperature. The choice of solvent is critical and is often determined through screening various common organic and aqueous solvents.

### Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

The following workflow outlines the typical steps for SC-XRD analysis:

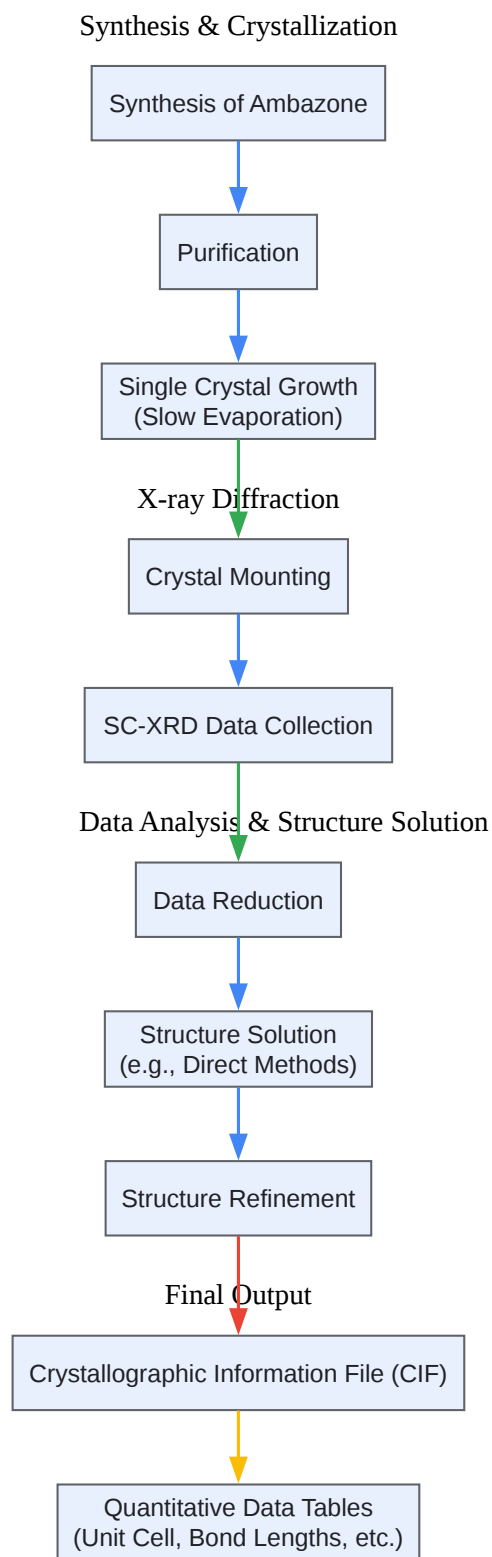
- **Crystal Mounting:** A suitable single crystal of **Ambazone monohydrate** is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo K $\alpha$  or Cu K $\alpha$  radiation). The diffraction data are collected as a series of frames as the crystal is rotated.
- **Data Reduction:** The collected diffraction intensities are processed to correct for experimental factors such as polarization and absorption.

- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters.

## Visualizations

### Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to the final determination of the crystal structure of **Ambazone monohydrate**.



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Caption: Logical workflow for the determination of the crystal structure of **Ambazone monohydrate**.

Note: As no specific signaling pathways for Ambazone's mechanism of action were detailed in the provided search results, a diagram for this has not been included.

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## References

- 1. Crystal structure and physicochemical characterization of ambazone monohydrate, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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